2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid
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Overview
Description
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid, also known as HDM-4, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of cancer research.
Mechanism Of Action
The exact mechanism of action of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is not fully understood. However, it has been proposed that 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid acts by inhibiting the activity of tubulin, a protein involved in cell division. This inhibition leads to cell cycle arrest and ultimately, apoptosis.
Biochemical And Physiological Effects
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is its high specificity for cancer cells, which reduces the risk of off-target effects. However, one limitation is the lack of clinical data, as 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is still in the preclinical stage of development.
Future Directions
Future research on 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid could focus on optimizing the synthesis method to increase yield and purity. Additionally, further studies could investigate the potential applications of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in combination with other chemotherapy drugs or in the treatment of inflammatory diseases. Clinical trials could also be conducted to assess the safety and efficacy of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in humans.
In conclusion, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid is a novel compound with potential applications in cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for further development. However, more research is needed to fully understand its mechanism of action and assess its safety and efficacy in humans.
Synthesis Methods
The synthesis of 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid involves the reaction of 2,5-dimethoxyphenol with heptylthiol in the presence of sodium hydride and 2-bromoacetic acid. The resulting product is then purified using column chromatography to obtain 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid in high yield and purity.
Scientific Research Applications
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid has been found to increase the effectiveness of chemotherapy drugs, such as cisplatin and doxorubicin, when used in combination.
properties
CAS RN |
129658-25-9 |
---|---|
Product Name |
2-(4-(Heptylthio)-2,5-dimethoxyphenyl)acetic acid |
Molecular Formula |
C17H26O4S |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C17H26O4S/c1-4-5-6-7-8-9-22-16-12-14(20-2)13(11-17(18)19)10-15(16)21-3/h10,12H,4-9,11H2,1-3H3,(H,18,19) |
InChI Key |
QXQMUUNFIZAIFH-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Canonical SMILES |
CCCCCCCSC1=C(C=C(C(=C1)OC)CC(=O)O)OC |
Other CAS RN |
129658-25-9 |
Origin of Product |
United States |
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